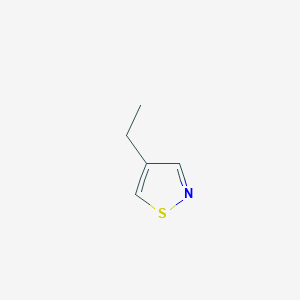

4-ethyl-1,2-thiazole

Description

Properties

IUPAC Name |

4-ethyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFJKUKQUVKALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Ethyl acetoacetate or ethyl pyruvate serve as viable starting materials due to their ethyl and carbonyl functionalities. For instance, ethyl pyruvate undergoes bromination to yield α-bromo derivatives, which subsequently react with thioureas to form the thiazole core. In a representative procedure, ethyl pyruvate was brominated in dichloromethane with bromine at 40°C, producing ethyl bromopyruvate in 85% yield.

Cyclization with Thiourea Derivatives

The cyclization step employs thiourea or its derivatives to introduce the thiazole’s sulfur and nitrogen atoms. A patent by CN108218809B demonstrated that refluxing ethyl bromopyruvate with thiourea in ethanol, catalyzed by a Cu₂O@HKUST-1 nano-catalyst, yielded 2-aminothiazole-4-ethyl formate with 74% efficiency. Adjusting the thiourea substituents could direct the synthesis toward 4-ethyl-1,2-thiazole.

Table 1. Hantzsch Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Cu₂O@HKUST-1 | 74 | |

| Solvent | Ethanol | 85 | |

| Temperature (°C) | 40–80 | 70–90 |

One-Pot Synthesis Strategies

One-pot methodologies reduce intermediate isolation, enhancing efficiency. A study by Green Chemistry Letters and Reviews detailed a one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates using ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea derivatives.

Bromination and Cyclization in a Single Vessel

In this approach, ethyl acetoacetate is brominated in situ with NBS, forming ethyl 2-bromo-3-oxobutanoate. Subsequent addition of thiourea derivatives at 60°C in ethanol yielded 2-amino-4-methylthiazole-5-carboxylates in 72–89% yields. Substituting ethyl acetoacetate with ethyl 3-oxopentanoate could introduce the ethyl group at the 4-position, directly yielding 4-ethyl-1,2-thiazole.

Solvent and Catalytic Effects

The use of polar aprotic solvents (e.g., DMF) improved reaction homogeneity, while catalytic amounts of p-toluenesulfonic acid (PTSA) accelerated cyclization.

Catalytic Cyclization Using Metal-Organic Frameworks (MOFs)

Recent patents highlight the role of MOF-based catalysts in thiazole synthesis. The Cu₂O@HKUST-1 catalyst, as described in CN108218809B, enhanced the cyclization of ethyl bromopyruvate with thiourea by providing a high-surface-area platform for reactant adsorption.

Catalyst Synthesis and Performance

The Cu₂O@HKUST-1 nano-catalyst was prepared by dispersing Cu₂O in benzyl alcohol and reacting it with 1,3,5-benzenetricarboxylic acid (BTC) in ethanol. This catalyst achieved a turnover frequency (TOF) of 12 h⁻¹, surpassing traditional CuBr catalysts.

Table 2. Catalytic Efficiency Comparison

| Catalyst | TOF (h⁻¹) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Cu₂O@HKUST-1 | 12 | 74 | 3 |

| CuBr | 8 | 65 | 5 |

Hydrazinolysis and Oxadiazoline Formation

Post-synthetic modifications, such as hydrazinolysis, enable functionalization of the thiazole core. A study in Farmacia demonstrated that hydrazinolysis of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate with hydrazine hydrate produced carbohydrazide derivatives, which were further cyclized to oxadiazolines.

Functionalization Pathways

For 4-ethyl-1,2-thiazole, analogous hydrazinolysis could introduce amino or hydrazide groups at the 2-position, followed by cyclization with aldehydes to form oxadiazoline derivatives.

Analytical Validation and Spectral Characterization

Structural confirmation of thiazole derivatives relies on spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions occur at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 4-ethyl-1,2-thiazole. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that thiazole derivatives exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of 4-ethyl-1,2-thiazole have shown IC50 values comparable to established chemotherapeutic agents like cisplatin when tested against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Ethyl-1,2-thiazole Derivative | MDA-MB-231 | 3.92 |

| 4-Ethyl-1,2-thiazole Derivative | HeLa | 11.4 |

Antimicrobial Activity

Thiazoles have also been investigated for their antimicrobial properties. Studies indicate that 4-ethyl-1,2-thiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticonvulsant Activity

Recent research has explored the anticonvulsant properties of thiazoles. Compounds containing the thiazole moiety have been synthesized and evaluated for their efficacy in seizure models. For instance, certain thiazole derivatives were found to provide significant protection in electroshock seizure tests .

Case Study 1: Anticancer Activity Assessment

In a study examining a series of thiazole derivatives, including those based on 4-ethyl-1,2-thiazole, researchers conducted MTT assays to evaluate cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the thiazole ring significantly enhanced anticancer activity:

- Findings : Compounds with electron-withdrawing groups exhibited increased potency.

- : The structural modifications play a crucial role in enhancing the biological activity of thiazoles against cancer cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial effects of various thiazole derivatives against common bacterial strains. The study highlighted that compounds derived from 4-ethyl-1,2-thiazole demonstrated notable antibacterial activity:

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-thiazole involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of antitumor activity.

Comparison with Similar Compounds

Pharmacological and Chemical Properties

Key Observations :

- Synthetic Accessibility : 1,2,4-Thiadiazoles are synthesized efficiently (up to 89% yield) using thioamides , whereas triazole derivatives require multi-step alkylation and cyclization .

- Bioactivity : Ethyl-substituted triazoles exhibit targeted enzyme inhibition, while thiadiazoles show broader antimicrobial activity .

- Lipophilicity : Ethyl groups in 4-ethyl-1,2-thiazole likely enhance membrane permeability compared to polar triazoles but may reduce solubility compared to simpler aromatics .

Spectroscopic and Analytical Data

- 1,2,4-Thiadiazoles : NMR data for 3,5-di-m-tolyl-1,2,4-thiadiazole (1f) show distinct signals at δ 22.1 and 22.0 ppm for methyl groups, with aromatic protons between δ 125–137 ppm .

- Triazole Derivatives : The ethyl group in 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol is confirmed via ¹H NMR (δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) .

- 4-Ethyl-1,2-Thiazole : Predicted NMR shifts (based on analogs) would include δ 1.2–1.5 ppm (ethyl CH₃) and δ 2.5–3.1 ppm (ethyl CH₂), with aromatic protons near δ 7–8 ppm.

Biological Activity

4-Ethyl-1,2-thiazole is a heterocyclic compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are characterized by their sulfur and nitrogen-containing five-membered rings, which contribute to their pharmacological properties. This article focuses on the biological activity of 4-ethyl-1,2-thiazole, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

4-Ethyl-1,2-thiazole has a molecular formula of CHNS and is recognized for its aromaticity and reactivity. It can undergo various chemical transformations, such as oxidation to form sulfoxides and sulfones, and reduction to produce thiazolidine derivatives. These properties make it a valuable building block in the synthesis of more complex molecules.

Antimicrobial Activity

Research indicates that 4-ethyl-1,2-thiazole exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 100 μg/mL | |

| Candida albicans | MIC = 4.01–4.23 mM | |

| Aspergillus niger | MIC = 4.01–4.23 mM |

These findings suggest that while its antibacterial activity is moderate compared to reference drugs like chloramphenicol, its antifungal effects are more pronounced.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Studies have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. In one study, certain thiazole derivatives demonstrated a comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs), with inhibition rates ranging from 45% to 61% depending on dosage .

Anticancer Activity

4-Ethyl-1,2-thiazole has been investigated for its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the compound's ability to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest.

A study highlighted the following findings regarding its anticancer efficacy:

These results indicate that 4-ethyl-1,2-thiazole has promising potential as an anticancer agent.

Case Studies

Several case studies have reinforced the biological significance of thiazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multi-drug resistant bacteria, demonstrating that modifications in the thiazole ring could enhance antibacterial activity significantly .

- Inflammation Models : In a controlled experiment using carrageenan-induced paw edema in rats, thiazole derivatives showed a dose-dependent reduction in inflammation similar to traditional NSAIDs .

- Cancer Cell Line Studies : A recent investigation into new thiazole compounds indicated that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines, paving the way for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.